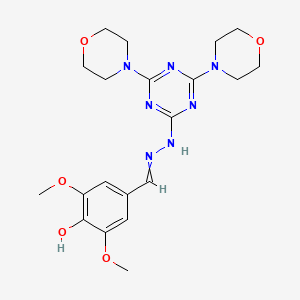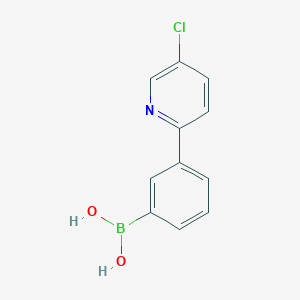![molecular formula C23H19N3O2S B14088169 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. The starting materials often include 1,3-benzoxazole derivatives and biphenyl compounds. The reaction conditions may involve:
Condensation reactions: Using hydrazine derivatives to form the hydrazide linkage.
Sulfurization reactions: Introducing the sulfanyl group using sulfur-containing reagents.
Aldol condensation: Forming the ethylidene linkage under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced hydrazide derivatives.
Substitution products: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material science: Components in the synthesis of advanced materials.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Biological probes: Used in studying biological pathways.
Medicine
Drug development: Potential candidates for developing new drugs.
Therapeutic agents: Investigated for their therapeutic properties.
Industry
Chemical intermediates: Used in the synthesis of other complex molecules.
Pharmaceuticals: Components in the production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating biological pathways such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures.
Hydrazide derivatives: Compounds with similar hydrazide linkages.
Biphenyl derivatives: Compounds with similar biphenyl structures.
Uniqueness
Structural uniqueness: The combination of benzoxazole, sulfanyl, and hydrazide groups.
Biological activity: Unique biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H19N3O2S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)25-26-22(27)15-29-23-24-20-9-5-6-10-21(20)28-23/h2-14H,15H2,1H3,(H,26,27)/b25-16- |
InChI-Schlüssel |
WJMYFBGJZQPMTE-XYGWBWBKSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088113.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)


![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
